molecular formula C12H15NO2 B312074 N-(2-methylphenyl)oxolane-2-carboxamide

N-(2-methylphenyl)oxolane-2-carboxamide

Cat. No.: B312074
M. Wt: 205.25 g/mol
InChI Key: SNZMZAJJWCIAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a carboxamide group attached to a 2-methylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methylphenylamine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylphenyl)oxolane-2-carboxamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)furan-2-carboxamide
  • N-(2-methylphenyl)tetrahydro-2-thiophenecarboxamide
  • N-(2-methylphenyl)tetrahydro-2-pyrancarboxamide

Uniqueness

N-(2-methylphenyl)oxolane-2-carboxamide is unique due to its specific structural features, such as the tetrahydrofuran ring and the 2-methylphenyl moiety. These features confer distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H15NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14)

InChI Key

SNZMZAJJWCIAGD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2CCCO2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCO2

Origin of Product

United States

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